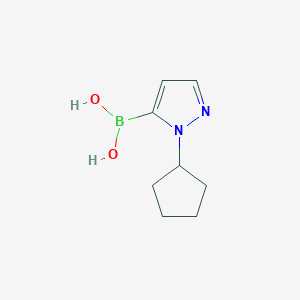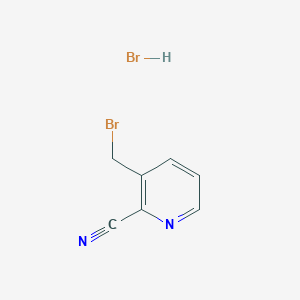
1H-Benzimidazole zinc salt trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole zinc salt trihydrate is a chemical compound with the molecular formula C14H16N4O3Zn. It is a coordination complex where zinc is coordinated with benzimidazole ligands and water molecules. This compound is known for its stability and various applications in scientific research and industry .
Vorbereitungsmethoden
The synthesis of 1H-Benzimidazole zinc salt trihydrate typically involves the reaction of benzimidazole with zinc salts in the presence of water. One common method is to dissolve benzimidazole in a suitable solvent, such as ethanol, and then add a zinc salt, such as zinc chloride or zinc acetate. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the zinc complex. The product is then isolated by filtration and dried under vacuum .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
1H-Benzimidazole zinc salt trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized benzimidazole derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms of benzimidazole.
Substitution: The benzimidazole ligands can undergo substitution reactions with other ligands, leading to the formation of new coordination complexes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole zinc salt trihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cyclization and polymerization reactions.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used as a corrosion inhibitor in metal coatings and as a stabilizer in polymer formulations.
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole zinc salt trihydrate involves its interaction with biological molecules and metal surfaces. In biological systems, the compound can bind to DNA and proteins, disrupting their normal functions. This binding can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. In industrial applications, the compound forms a protective layer on metal surfaces, preventing corrosion by blocking the interaction between the metal and corrosive agents .
Vergleich Mit ähnlichen Verbindungen
1H-Benzimidazole zinc salt trihydrate is unique due to its specific coordination with zinc and water molecules. Similar compounds include:
1H-Benzimidazole copper salt trihydrate: Similar coordination complex with copper instead of zinc.
1H-Benzimidazole nickel salt trihydrate: Coordination complex with nickel.
1H-Benzimidazole cobalt salt trihydrate: Coordination complex with cobalt.
These compounds share similar properties but differ in their specific metal coordination, leading to variations in their chemical reactivity and applications.
Eigenschaften
Molekularformel |
C14H16N4O3Zn |
|---|---|
Molekulargewicht |
353.7 g/mol |
IUPAC-Name |
zinc;benzimidazol-1-ide;trihydrate |
InChI |
InChI=1S/2C7H5N2.3H2O.Zn/c2*1-2-4-7-6(3-1)8-5-9-7;;;;/h2*1-5H;3*1H2;/q2*-1;;;;+2 |
InChI-Schlüssel |
SDIMSNCXSZTRLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)[N-]C=N2.C1=CC=C2C(=C1)[N-]C=N2.O.O.O.[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-({2-methoxy-4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenoxy}methyl)benzoic acid](/img/structure/B12504220.png)

![1-(3-chloro-4-methylphenyl)-5-methyl-N-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12504225.png)


![3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid](/img/structure/B12504247.png)
![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-1,8-naphthyridine](/img/structure/B12504253.png)


![Octahydro-cyclopenta[c]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B12504283.png)
![Methyl [(4-cyclohexyl-5-oxo-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)sulfanyl]acetate](/img/structure/B12504294.png)
![N-[2-({2-[(6-{[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl}oxy)-5-hydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl]acetamide](/img/structure/B12504299.png)

![N-(2-methylphenyl)-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12504307.png)
